

A Structural and Functional Comparison of AZD-7295 and Other NS5A Ligands

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Compound of Interest

Compound Name: AZD-7295

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and functional comparison of the Hepatitis C Virus (HCV) NS5A inhibitor **AZD-7295** with other prominent NS5A ligands, including daclatasvir, ledipasvir, and pibrentasvir. The information presented herein is intended to support research and drug development efforts in the field of HCV therapeutics.

Introduction to NS5A Inhibitors

Nonstructural protein 5A (NS5A) is a crucial phosphoprotein for HCV replication, assembly, and pathogenesis, making it a prime target for direct-acting antiviral (DAA) agents. NS5A inhibitors are a class of highly potent DAAs that bind to the N-terminal domain of NS5A, disrupting its function and thereby inhibiting viral replication and virion assembly. These inhibitors have become a cornerstone of modern HCV treatment regimens. This guide focuses on the structural and activity profiles of **AZD-7295** in comparison to other key NS5A inhibitors.

Structural Overview

NS5A inhibitors are characterized by their dimeric and symmetric or near-symmetric structures, which is thought to facilitate their interaction with the dimeric form of the NS5A protein.

AZD-7295 is a distinct chemotype of NS5A inhibitor. Its chemical structure is characterized by a central scaffold that differs from the more common symmetrical structures of other NS5A inhibitors like daclatasvir.

Daclatasvir (BMS-790052) features a symmetrical structure with a central biphenyl core connecting two identical imidazole-containing moieties.

Ledipasvir (GS-5885) possesses a more complex and asymmetrical structure compared to daclatasvir, with a central fluorene moiety.

Pibrentasvir (ABT-530) is a next-generation NS5A inhibitor with a complex, symmetrical structure designed for pan-genotypic activity and a high barrier to resistance.

Quantitative Comparison of In Vitro Activity

The following tables summarize the available quantitative data for **AZD-7295** and other NS5A ligands, including binding affinities (Kd) and half-maximal effective concentrations (EC50) against various HCV genotypes.

Table 1: Binding Affinity (Kd) of NS5A Ligands

Compound	NS5A Construct	Binding Affinity (Kd)	Experimental Method
AZD-7295	NS5A (residues 33-202)	30 ± 11 nM[1]	Microscale Thermophoresis (MST)
NS5A (residues 26-202)	670 ± 220 nM[1]	Microscale Thermophoresis (MST)	
Daclatasvir	NS5A (residues 33-202)	8 ± 3 nM[1]	Microscale Thermophoresis (MST)
NS5A (residues 26-202)	210 ± 46 nM[1]	Microscale Thermophoresis (MST)	
Ledipasvir	Full-length NS5A-6HIS	58.9 ± 6.6 nM[2]	Radioligand Binding Assay

Table 2: Half-Maximal Effective Concentration (EC50) of NS5A Ligands against HCV Genotypes

Compound	Genotype 1a	Genotype 1b	Genotype 2a	Genotype 3a	Genotype 4a	Genotype 5a	Genotype 6a
AZD-7295	-	7 nM	-	-	-	-	-
Daclatasvir	50 pM	9 pM	71 pM	146 pM	12 pM	33 pM	-
Ledipasvir	High activity	High activity	Lower activity	Lower activity	Moderate activity	Moderate activity	Moderate activity[3] [4]
Pibrentasvir	1.8 pM	4.3 pM	5.0 pM	2.1 pM	2.8 pM	1.4 pM	2.4 pM[5]

Resistance Profiles

A critical aspect of antiviral therapy is the potential for the emergence of resistance-associated substitutions (RASs).

- **AZD-7295** and Daclatasvir: Resistance to these earlier-generation NS5A inhibitors is often conferred by mutations at key residues in the NS5A domain 1, such as L31 and Y93.[1] For instance, the Y93H mutation significantly reduces the binding affinity of both compounds.[1]
- Ledipasvir: The Y93H mutation also confers resistance to ledipasvir by diminishing its binding affinity to NS5A.[2]
- Pibrentasvir: This next-generation inhibitor was designed to have a high barrier to resistance and maintains activity against many of the common NS5A RASs that affect earlier inhibitors. [5][6] It has shown potent activity against replicons with substitutions at positions 28, 30, 31, and 93.[6]

Experimental Protocols

HCV Replicon Assay (Luciferase-based)

This assay is a cornerstone for evaluating the antiviral activity of compounds against HCV replication in a cell-based system.

Objective: To determine the EC50 value of a test compound by measuring the inhibition of HCV replicon replication.

Materials:

- Huh-7 cells stably harboring an HCV subgenomic replicon expressing a reporter gene (e.g., Renilla or Gaussia luciferase).
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin-streptomycin.
- Test compounds serially diluted in dimethyl sulfoxide (DMSO).
- 96-well or 384-well cell culture plates.
- Luciferase assay reagent (e.g., Promega Luciferase Assay System).
- Luminometer.

Procedure:

- **Cell Seeding:** Seed the Huh-7 replicon cells into 96-well or 384-well plates at a predetermined density to ensure they are in the logarithmic growth phase during the assay.
- **Compound Addition:** After cell adherence (typically 12-24 hours), add serial dilutions of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (a known potent NS5A inhibitor).
- **Incubation:** Incubate the plates for a defined period, typically 48 to 72 hours, at 37°C in a humidified incubator with 5% CO₂.
- **Luciferase Assay:** After incubation, remove the culture medium and lyse the cells. Add the luciferase assay reagent to each well according to the manufacturer's instructions.

- **Data Acquisition:** Measure the luminescence in each well using a luminometer.
- **Data Analysis:** The EC50 value, the concentration at which the compound inhibits 50% of the luciferase activity, is calculated by fitting the dose-response data to a four-parameter logistic curve.

NS5A Binding Assay (Microscale Thermophoresis - MST)

MST is a powerful technique to quantify the binding affinity between a target protein and a ligand in solution.

Objective: To determine the dissociation constant (K_d) for the binding of an NS5A inhibitor to the NS5A protein.

Materials:

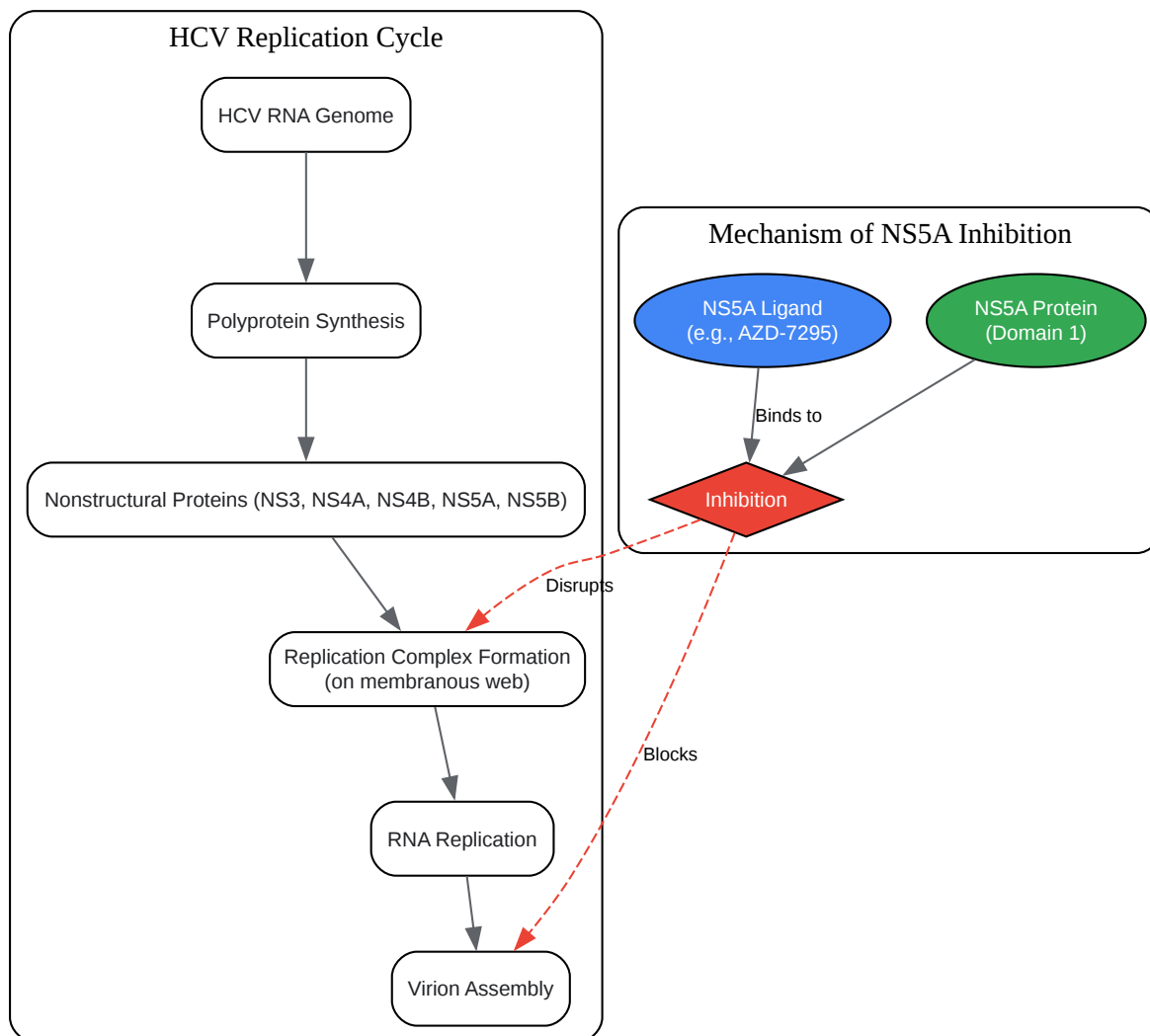
- Purified recombinant NS5A protein (e.g., domain 1, residues 33-202).
- Fluorescent labeling dye (e.g., NHS-ester dye for primary amine labeling).
- Test compounds (NS5A inhibitors).
- MST buffer (e.g., PBS with 0.05% Tween-20).
- MST instrument (e.g., Monolith NT.115).
- MST capillaries.

Procedure:

- **Protein Labeling:** Label the purified NS5A protein with a fluorescent dye according to the manufacturer's protocol. Remove excess dye by size-exclusion chromatography.
- **Sample Preparation:** Prepare a series of 16 serial dilutions of the unlabeled test compound in MST buffer.

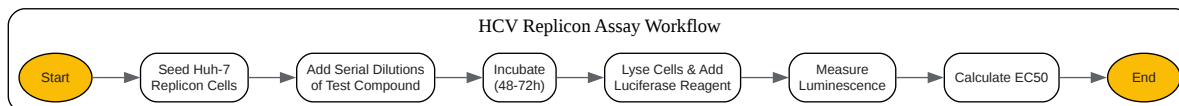
- **Binding Reaction:** Mix each dilution of the test compound with a constant concentration of the fluorescently labeled NS5A protein.
- **Capillary Loading:** Load the samples into MST capillaries.
- **MST Measurement:** Place the capillaries into the MST instrument. The instrument applies a microscopic temperature gradient and measures the movement of the fluorescently labeled NS5A. A change in the thermophoretic movement upon binding of the ligand is detected.
- **Data Analysis:** The change in thermophoresis is plotted against the logarithm of the ligand concentration. The K_d value is determined by fitting the resulting binding curve to a suitable binding model (e.g., the law of mass action).

Visualizations



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Caption: Mechanism of Action of NS5A Ligands in the HCV Lifecycle.



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Caption: Workflow for Determining EC50 using an HCV Replicon Assay.

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